1-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-methylpiperidine
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Overview
Description
1-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-methylpiperidine is a synthetic organic compound characterized by the presence of a piperidine ring substituted with a 1,2,4-oxadiazole moiety and a chlorophenyl group
Preparation Methods
The synthesis of 1-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-methylpiperidine typically involves the following steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting a suitable hydrazide with an appropriate nitrile oxide under controlled conditions.
Attachment of the chlorophenyl group: The chlorophenyl group is introduced via a nucleophilic substitution reaction, often using a chlorinated aromatic compound as the starting material.
Formation of the piperidine ring: The final step involves the cyclization of the intermediate compounds to form the piperidine ring, which is then methylated to yield the target compound.
Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
1-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-methylpiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to ensure optimal reaction rates. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-methylpiperidine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features, which may interact with biological targets.
Biological Studies: It is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Materials Science: The compound’s stability and reactivity make it suitable for use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-methylpiperidine involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, altering the function of the target protein and modulating biological pathways. Specific pathways involved include those related to neurotransmission, cellular metabolism, and signal transduction .
Comparison with Similar Compounds
1-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-methylpiperidine can be compared with other similar compounds, such as:
1-(3-Chlorophenyl)-4-(2-phenylethyl)piperazine: This compound also contains a piperazine ring and a chlorophenyl group but differs in its overall structure and biological activity.
4-Methylpiperidine derivatives: These compounds share the piperidine core but have different substituents, leading to variations in their chemical and biological properties.
Properties
Molecular Formula |
C15H18ClN3O |
---|---|
Molecular Weight |
291.77 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-5-[(4-methylpiperidin-1-yl)methyl]-1,2,4-oxadiazole |
InChI |
InChI=1S/C15H18ClN3O/c1-11-6-8-19(9-7-11)10-14-17-15(18-20-14)12-2-4-13(16)5-3-12/h2-5,11H,6-10H2,1H3 |
InChI Key |
YGOKXPYSMYEJLK-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)CC2=NC(=NO2)C3=CC=C(C=C3)Cl |
solubility |
2.2 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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